Benzoylprop

Descripción

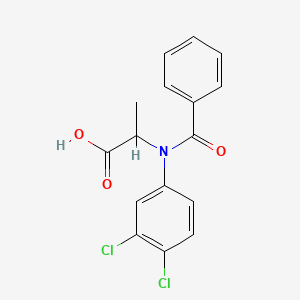

Benzoylprop (IUPAC name: this compound-ethyl; CAS No. 22212-55-1) is a synthetic herbicide classified as a phenoxypropionate derivative. Its molecular formula is C₁₈H₁₇Cl₂NO₃, with a molecular weight of 366.238 g/mol . Structurally, it features a benzoyl group linked to a propionic acid ethyl ester backbone, with two chlorine substituents enhancing its pesticidal activity. This compound was historically used to control annual grasses in broadleaf crops, leveraging its systemic action to inhibit cell division in target plants . However, it was banned in the European Union under Regulation 2076/2002 due to environmental and toxicity concerns . Despite its discontinued agricultural use, it remains a certified analytical standard for pesticide residue testing .

Propiedades

IUPAC Name |

2-(N-benzoyl-3,4-dichloroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO3/c1-10(16(21)22)19(12-7-8-13(17)14(18)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZRJCUYSKKFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892185 | |

| Record name | Benzoylprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22212-56-2 | |

| Record name | Benzoylprop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOYLPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIC4K7US4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzoylprop involves the reaction of benzoyl chloride with 3,4-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The resulting intermediate is then reacted with DL-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Benzoylprop undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: this compound-oxide.

Reduction: Corresponding amine.

Substitution: Various substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

Herbicidal Properties

Benzoylprop-ethyl is recognized for its effectiveness as a selective herbicide, particularly against wild oats in various cereal crops. It was introduced in 1969 and has been employed to enhance crop yields by managing weed populations.

Efficacy in Crop Yield Improvement

Research indicates that this compound-ethyl significantly increases yields in wheat when applied at specific growth stages of wild oats. Studies have shown that both early and late applications can yield substantial benefits, with notable increases in crop productivity observed under controlled conditions .

Environmental and Ecotoxicological Considerations

While this compound-ethyl has been effective as a herbicide, its environmental fate and potential ecotoxicological effects have raised concerns.

Environmental Fate

This compound-ethyl is characterized by low aqueous solubility, which influences its behavior in soil and water systems. Studies on its degradation indicate variable persistence depending on application methods and environmental conditions .

Regulatory Status

This compound-ethyl is considered an obsolete herbicide with no current approvals for use in many regions, including the UK and EU markets. The regulatory landscape reflects concerns regarding its safety profile and environmental impact .

Historical Context

Originally approved for use in the late 20th century, this compound-ethyl has since fallen out of favor due to emerging alternatives with better safety profiles and efficacy against weeds .

Case Studies

Several case studies provide insights into the practical applications and outcomes associated with this compound-ethyl usage:

Mecanismo De Acción

Benzoylprop exerts its herbicidal effects by inhibiting lipid biosynthesis in plants. It targets the enzymes involved in the biosynthesis of fatty acids, leading to the disruption of cell membrane formation and ultimately causing the death of the plant . The molecular targets include acetyl-CoA carboxylase and fatty acid synthase .

Comparación Con Compuestos Similares

Structural Insights :

- This compound and Flamprop share nearly identical molecular weights and chlorine substituents but differ in ester groups (ethyl vs. methyl) .

- Bifenox incorporates a nitro group, enhancing its soil residual activity compared to this compound .

- Diclofop lacks the benzoyl group but retains phenoxy and ester functionalities, broadening its selectivity .

Mechanism of Action

This compound inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, a mechanism shared with Flamprop and Diclofop . However, Bifenox operates via protoporphyrinogen oxidase (PPO) inhibition, causing oxidative membrane damage in weeds .

Regulatory and Environmental Profiles

| Compound | EU Regulatory Status | Key Concerns | Analytical Use |

|---|---|---|---|

| This compound-ethyl | Banned (2076/2002) | Ecotoxicity, persistence | Certified standard (100 µg/mL) |

| Bifenox | Restricted | Aquatic toxicity | Monitoring in soil/water |

| Flamprop-methyl | Banned (EU) | Non-target plant toxicity | Limited reference standard |

| Diclofop-methyl | Withdrawn (EU) | Groundwater contamination | Obsolete in testing |

- This compound and Flamprop were both banned in the EU due to non-target toxicity, whereas Diclofop was withdrawn for groundwater risks .

- Bifenox remains restricted but is monitored in environmental matrices using HPLC-MS methods .

Efficacy and Application Data

- This compound : Effective at 0.5–1.0 kg/ha for annual grass control, with a half-life of 30–60 days in soil .

- Bifenox: Applied at 0.2–0.4 kg/ha, showing superior residual activity (>90 days) but higher fish toxicity (LC₅₀ = 0.1 mg/L) .

- Flamprop : Requires 0.3–0.6 kg/ha, with rapid degradation (half-life <20 days) but phytotoxicity to legumes .

Actividad Biológica

Benzoylprop, a herbicide commonly used in agricultural practices, has garnered attention for its biological activity, particularly regarding its effects on plant physiology and potential impacts on non-target organisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various plant species, and relevant case studies.

This compound belongs to the class of benzoylurea herbicides. Its primary mechanism involves the inhibition of cell division and elongation in plants, leading to stunted growth and eventual plant death. The compound acts by interfering with the synthesis of specific proteins essential for cell division, particularly affecting meristematic tissues in young plants.

Table 1: Effects of this compound on Plant Growth

Case Studies

- Histological Effects : A study examined the histological changes in wild oat stems after exposure to this compound. The results indicated significant morphological alterations, including inhibited cell division in meristematic tissues, which corroborated the compound's mechanism of action as a growth inhibitor .

- Uptake and Transport Studies : Research investigating the uptake and transport of phosphorus in Avena fatua and Triticum aestivum revealed that this compound significantly impaired nutrient transport within these plants. This impairment was observed within hours of application and persisted over several days, indicating a profound effect on plant metabolism .

- Environmental Persistence : this compound has been shown to persist in soil environments, raising concerns about its long-term ecological impact. Studies reported that the compound's residual activity can affect subsequent crops, potentially leading to unintended herbicidal effects on non-target species .

Toxicity and Non-Target Effects

While this compound is primarily designed for weed control, its toxicity profile raises concerns regarding non-target organisms. The acute toxicity levels (LD50 values) indicate that this compound can be hazardous to mammals if ingested or absorbed through the skin. For instance, studies classify it as moderately hazardous with an oral LD50 ranging from 200 to 2,000 mg/kg for various formulations .

Table 2: Toxicity Profile of this compound

Q & A

Q. Basic Research Focus

- Structural elucidation : -NMR, -NMR, and FT-IR (C=O stretch at 1,680 cm) .

- Purity assessment : HPLC-DAD (diode array detection) with a C8 column (acetonitrile:water 70:30, 1 mL/min) .

- Mass confirmation : High-resolution MS (HRMS) with electrospray ionization (ESI+) to confirm molecular formulas (e.g., CHClNO) .

How can computational models evaluate the ecological impact of this compound ethyl metabolites?

Q. Advanced Research Focus

- Use quantitative structure-activity relationship (QSAR) models to predict metabolite toxicity (e.g., LC for aquatic organisms) .

- Perform molecular docking simulations to assess binding affinity of metabolites to acetylcholinesterase (AChE), a target in non-target species .

- Validate predictions with in vitro assays (e.g., Microtox® for acute toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.